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Compound of Interest

Compound Name:
6-Bromo-2,4-difluoro-3-

methylbenzaldehyde

CAS No.: 1879026-17-1

Cat. No.: B6305036 Get Quote

Executive Summary: The Fluorine Scan in Drug
Discovery
In medicinal chemistry, the "fluorine scan"—systematically moving a fluorine atom around a

phenyl ring—is a critical strategy for optimizing metabolic stability, lipophilicity (

), and ligand-target binding affinity. Fluorinated methylbenzaldehydes represent a high-value
class of intermediates where the interplay between the electron-withdrawing fluorine and the
electron-donating methyl group creates distinct electronic and steric environments.

This guide provides a structural comparison of the two most chemically distinct isomers: 2-

Fluoro-4-methylbenzaldehyde and 4-Fluoro-2-methylbenzaldehyde. It analyzes their physical

properties, spectroscopic signatures, and synthetic utility, providing researchers with the data

needed to select the optimal isomer for scaffold construction.

Structural & Electronic Analysis
The reactivity of these isomers is governed by the relative positions of the substituents to the

carbonyl group (C1).

2-Fluoro-4-methylbenzaldehyde (Ortho-Fluoro)
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Steric Environment: The fluorine atom at the ortho position (C2) is small (Van der Waals

radius ~1.47 Å), causing minimal steric hindrance to the carbonyl group compared to a

methyl group.

Electronic Effect: The strong inductive withdrawing effect (

) of the ortho-fluorine increases the electrophilicity of the carbonyl carbon, making it highly
reactive toward nucleophilic attack (e.g., reductive amination, Knoevenagel condensation).

Metabolic Implications: Blocks metabolic oxidation at the C2 position, a common Phase I

metabolic soft spot.

4-Fluoro-2-methylbenzaldehyde (Ortho-Methyl)
Steric Environment: The methyl group at the ortho position (C2) is significantly bulkier than

fluorine. This creates a "steric gate," retarding nucleophilic attack at the carbonyl carbon and

potentially inducing atropisomerism in crowded biaryl systems.

Electronic Effect: The methyl group exerts a weak inductive donating effect (

), slightly decreasing the electrophilicity of the carbonyl compared to the 2-fluoro isomer.

Metabolic Implications: The para-fluorine blocks the C4 position, preventing hydroxylation,

while the ortho-methyl group can be susceptible to benzylic oxidation.

Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship and electronic vectors of the key

isomers.
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Ortho-Fluoro Isomer

Ortho-Methyl Isomer

2-Fluoro-4-methylbenzaldehyde
(High Carbonyl Electrophilicity)

Reactivity: High
(Fast Nucleophilic Attack)

4-Fluoro-2-methylbenzaldehyde
(Steric Hindrance at Carbonyl)

Reactivity: Moderate
(Sterically Controlled)

Comparison
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Caption: Structural and reactivity comparison between the 2-fluoro and 2-methyl substituted

isomers.

Physical & Spectroscopic Properties[1][2][3][4]
Accurate identification of isomers is critical, as they often co-elute in standard chromatography.

The following data consolidates experimental values and predictive shifts.

Physical Properties Table
Property

2-Fluoro-4-

methylbenzaldehyde

4-Fluoro-2-

methylbenzaldehyde

3-Fluoro-4-

methylbenzaldehyde

CAS Number 146137-80-6 63082-45-1 177756-62-6

Molecular Weight 138.14 g/mol 138.14 g/mol 138.14 g/mol

Appearance
Clear pale yellow

liquid

Colorless to pale

liquid
Light yellow liquid

Boiling Point 169–172 °C (atm)
62 °C (2 mmHg) /

~200 °C (atm)
206 °C (atm)

Density ~1.15 g/mL 1.16 g/mL 1.133 g/mL

Refractive Index 1.5215 1.5300 1.5245
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Diagnostic NMR Shifts (Representative)
Distinguishing these isomers relies on the coupling patterns (

-coupling) between the fluorine atom and the aromatic protons.

NMR:

2-Fluoro isomer: Typically appears around -115 to -120 ppm. The signal often shows

coupling to the aldehyde proton (

Hz).

4-Fluoro isomer: Typically appears around -105 to -110 ppm. Shows a simpler splitting

pattern (decoupled from the aldehyde proton).

3-Fluoro isomer: Typically appears around -110 to -115 ppm.

NMR (Aldehyde Proton -CHO):

2-Fluoro:

ppm (often a doublet due to

coupling).

2-Methyl:

ppm (singlet, slightly shielded by the methyl group).

Experimental Protocol: Knoevenagel Condensation
Objective: To validate the reactivity of the aldehyde group and synthesize a

benzylidenemalononitrile derivative. This reaction is a standard "stress test" for aldehyde

electrophilicity.

Reaction:

Materials[3][6][7][8][9][10][11][12]
Substrate: 2-Fluoro-4-methylbenzaldehyde (1.0 equiv, 5 mmol)
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Reagent: Malononitrile (1.1 equiv, 5.5 mmol)

Catalyst: Piperidine (0.1 equiv) or

-Alanine (Green alternative)

Solvent: Ethanol (95%) or Water (for Green Chemistry protocols)

Step-by-Step Methodology
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 mmol of

malononitrile in 10 mL of Ethanol.

Addition: Add 5 mmol of the fluorinated benzaldehyde isomer dropwise.

Catalysis: Add 2-3 drops of piperidine. Note: An immediate color change (often to bright

yellow/orange) indicates the formation of the conjugated system.

Reaction: Stir at room temperature for 30–60 minutes.

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot should disappear,

and a new, lower

spot (the alkene) should appear.

Workup (Self-Validating):

Pour the reaction mixture into 50 mL of ice-cold water.

Observation: The product should precipitate immediately as a solid. If oil forms, scratch

the flask to induce crystallization.

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if

necessary.

Reaction Workflow Diagram
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Start: Dissolve Malononitrile
in Ethanol

Add Fluorinated Benzaldehyde
+ Piperidine Catalyst

Monitor: Color Change (Yellow)
& TLC Check

Quench: Pour into Ice Water

Aldehyde Consumed

End: Precipitate Formation
(Solid Product)
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Caption: Workflow for the Knoevenagel condensation validation protocol.

Strategic Application: Indole Scaffold Synthesis
Fluorinated methylbenzaldehydes are critical precursors for Indole-based VEGFR inhibitors

(e.g., analogs of Cediranib) and Prazosin bioisosteres.

Case Study: Synthesis of 4-Fluoro-2-methylindole This scaffold is accessed via the

Leimgruber-Batcho or Fischer Indole synthesis, starting from the corresponding nitrotoluene or

aldehyde.

Precursor: 2-Fluoro-4-methylbenzaldehyde is nitrated or the corresponding nitrotoluene is

oxidized.

Transformation: The aldehyde is converted to a nitrostyrene (Henry Reaction) or hydrazone.
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Cyclization: Reductive cyclization yields the indole core.

Drug Relevance: The 4-fluoro-2-methylindole core mimics the substitution pattern found in

highly potent kinase inhibitors, where the fluorine modulates pKa and metabolic stability of

the indole NH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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